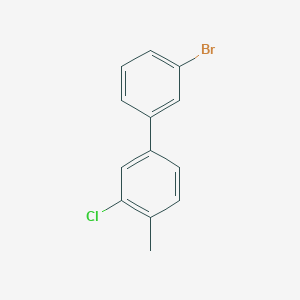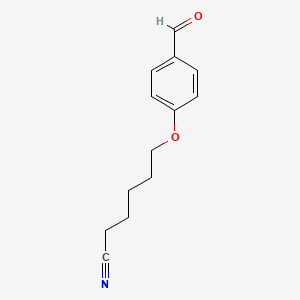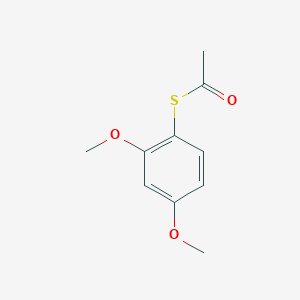
3-Bromo-3'-chloro-4'-methylbiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-3’-chloro-4’-methylbiphenyl is an organic compound with the molecular formula C13H10BrCl. It belongs to the class of biphenyl derivatives, which are characterized by two benzene rings connected by a single bond. This compound is notable for its bromine, chlorine, and methyl substituents, which confer unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-chloro-4’-methylbiphenyl typically involves the bromination and chlorination of 4’-methylbiphenyl. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the biphenyl core under controlled conditions. The reaction can be catalyzed by Lewis acids such as iron(III) chloride or aluminum chloride to enhance the electrophilicity of the halogens.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-3’-chloro-4’-methylbiphenyl may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of solvents like dichloromethane or chloroform can facilitate the dissolution of reactants and improve reaction efficiency.
化学反応の分析
Types of Reactions: 3-Bromo-3’-chloro-4’-methylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove halogens, typically using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium amide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.
Major Products:
Substitution: Derivatives with different functional groups replacing the halogens.
Oxidation: 3-Bromo-3’-chloro-4’-methylbenzoic acid.
Reduction: Biphenyl derivatives with fewer or no halogens.
科学的研究の応用
3-Bromo-3’-chloro-4’-methylbiphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, especially in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
作用機序
The mechanism of action of 3-Bromo-3’-chloro-4’-methylbiphenyl depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which make the biphenyl core more susceptible to nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
3-Bromo-4-chlorobiphenyl: Similar structure but lacks the methyl group.
3-Chloro-4-bromobiphenyl: Isomer with different positions of bromine and chlorine.
4-Bromo-3-chlorophenol: Contains a hydroxyl group instead of a methyl group.
Uniqueness: 3-Bromo-3’-chloro-4’-methylbiphenyl is unique due to the specific arrangement of its substituents, which affects its chemical reactivity and physical properties. The presence of both bromine and chlorine atoms, along with a methyl group, provides a distinct set of characteristics that can be exploited in various chemical and biological applications.
特性
IUPAC Name |
4-(3-bromophenyl)-2-chloro-1-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXUVPJOGOYWBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]pyridine](/img/structure/B7993787.png)
![3-[(Cyclopentyloxy)methyl]thiophenol](/img/structure/B7993793.png)
![2-(2'-Methoxy-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B7993801.png)
